molecular formula C12H13N3 B2614598 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- CAS No. 269726-50-3

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-

Cat. No.: B2614598
CAS No.: 269726-50-3
M. Wt: 199.257
InChI Key: XNYXASRSZHETNP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is a key chemical intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of Janus Kinase (JAK) inhibitors. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold, isosteric with 7-azaindole, that enables potent interactions with kinase ATP-binding sites. The tert-butyl group at the 1-position provides steric bulk that can be critical for modulating selectivity and metabolic stability in candidate drugs. This specific nitrile-substituted analog is of significant value in the development of therapeutics for autoimmune diseases, myeloproliferative disorders, and oncology. Researchers utilize this compound to generate novel small molecules that target JAK-STAT signaling pathways, which are implicated in a wide range of cellular processes including proliferation, hematopoiesis, and immune response. Its structural features make it a versatile building block for constructing targeted kinase inhibitors for preclinical research.

Properties

IUPAC Name

1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-12(2,3)15-8-9(7-13)10-5-4-6-14-11(10)15/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYXASRSZHETNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolo-pyridine scaffold that is known for its diverse biological activities. The molecular formula is C12_{12}H14_{14}N2_{2}, with a molecular weight of approximately 198.26 g/mol. Its structure can be represented as follows:

\text{Chemical Structure }\text{C}_1C(=N)C(=C2C(=C(C=C2)N=C1)C#N)C(C)(C)C

Biological Activities

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been explored in various studies, indicating a range of pharmacological effects:

Anticancer Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The results showed that certain compounds displayed moderate to high cytotoxicity against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .

Antiviral Activity

Pyrrolo[3,4-c]pyridine derivatives have been studied for their antiviral properties, particularly against HIV-1. Compounds with specific substituents demonstrated notable activity in inhibiting viral replication, with some achieving an EC_{50} value below 10 µM . This suggests potential therapeutic applications in antiviral treatments.

Anti-inflammatory Activity

In vitro studies have shown that pyrrolopyridine compounds can inhibit pro-inflammatory cytokines. One study reported that specific derivatives significantly reduced inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available pyrrole and pyridine derivatives. The structure-activity relationship (SAR) studies emphasize the importance of substituents on the pyridine ring for enhancing biological activity. Modifications at the carbonitrile position have been shown to influence both potency and selectivity against various biological targets .

Case Studies

A few case studies highlight the efficacy of this compound:

  • Study on Anticancer Properties : A recent investigation synthesized several derivatives and tested them against ovarian cancer cell lines. The most active derivative showed moderate cytotoxicity with an IC_{50} value of approximately 15 µM .
  • Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated that certain pyrrolopyridine derivatives reduced edema in carrageenan-induced paw edema models by up to 31% after four hours post-treatment .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerModerate cytotoxicity against ovarian cancer cells
AntiviralInhibition of HIV-1 replication (EC50 < 10 µM)
Anti-inflammatoryReduction of inflammation by up to 31%

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-Pyrrolo[2,3-b]pyridine derivatives. These compounds exhibit inhibitory effects against multiple cancer cell lines, showcasing their potential as antiproliferative agents. For instance, one study demonstrated that specific analogues could effectively interact with calf thymus DNA, indicating a mechanism for their antiproliferative effects .

Neuropharmacological Effects
The pharmacological profile of these compounds includes anticonvulsant and analgesic properties. Their ability to modulate neurotransmitter systems makes them candidates for treating neurological disorders. Research has indicated that certain derivatives can significantly reduce seizure activity in animal models .

Anti-inflammatory Properties
In addition to their anticancer effects, 1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise in anti-inflammatory applications. The compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models, suggesting their potential utility in treating inflammatory diseases .

Synthetic Methodologies

Innovative Synthesis Techniques
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has evolved with the introduction of novel synthetic pathways that utilize readily available starting materials. Recent methodologies include cross-coupling reactions and condensation techniques that enhance yield and simplify purification processes .

Case Studies on Synthesis
A comprehensive study conducted by Hilmy et al. focused on synthesizing new substituted 1H-Pyrrolo[2,3-b]pyridines through cyclo-condensation reactions involving various active methylene compounds. The resultant compounds were characterized using IR spectroscopy, mass spectrometry, and NMR techniques to confirm their structures and assess their biological activities .

Summary of Biological Activities

Activity Type Description
AnticancerInhibitory effects on multiple cancer cell lines; interaction with DNA
AnticonvulsantReduction of seizure activity in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential treatment for inflammatory diseases

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes structurally related pyrrolo[2,3-b]pyridine derivatives and their key attributes:

Compound Name Substituents CAS Number Molecular Formula Molar Mass (g/mol) Key Features
1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (Target Compound) 1-tert-butyl, 3-CN 269726-50-3 C12H13N3 199.25 High lipophilicity; tert-butyl enhances steric bulk and stability
1-(tert-Butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1-tert-butyl, 3-CN, 4-CF3 N/A C13H12F3N3 267.25 Trifluoromethyl increases electron-withdrawing effects and hydrophobicity
1-(3-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1-(3-MeOPh), 3-CN, 4,6-Me 59661-46-0 C17H15N3O 277.32 Methoxy group improves solubility; dimethyl groups modulate steric effects
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1-(4-MeOPh), 3-CN 1018143-69-5 C15H11N3O 249.27 Para-methoxy enhances π-π interactions with biological targets
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1-PhSO2, 3-CN N/A C14H9N3O2S 283.30 Sulfonyl group introduces strong electron-withdrawing effects

Q & A

Basic: What are the common synthetic routes for 1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Condensation Reactions : Reacting 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles with arylidene malonodinitriles or β-ketoesters under acidic conditions (e.g., acetic acid) to form the pyrrolo[2,3-b]pyridine core .
  • Stepwise Functionalization : Starting from 1-methyl-1H-pyrrolo[2,3-b]pyridine, sequential steps include alkylation (NaH, MeI in THF), nitration (HNO₃), and Suzuki coupling (e.g., 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄) to introduce substituents .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2217–2221 cm⁻¹ and carbonyl groups) .
  • NMR (¹H/¹³C) : Resolves regiochemistry and substitution patterns, particularly for tert-butyl groups (δ ~1.4 ppm for CH₃) and aromatic protons .
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for related pyrrolo-pyridine derivatives (e.g., bond angles and torsion angles) .

Advanced: How can reaction conditions be optimized in multicomponent syntheses of pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, dioxane) enhance solubility of intermediates, as shown in one-pot syntheses using D-(+)-fructose and aryl amines .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while acid/base additives (e.g., K₂CO₃) control reaction pH .
  • Temperature Gradients : Gradual heating (e.g., 0°C to 105°C) minimizes side reactions during nitration or cyclization steps .

Advanced: How to resolve discrepancies in reported biological activities of pyrrolo[2,3-b]pyridine analogs?

Methodological Answer:

  • Comparative Assays : Use standardized in vitro models (e.g., kinase inhibition or antimicrobial assays) to test analogs under identical conditions .
  • Structural Analysis : Correlate activity differences with substituent effects (e.g., electron-withdrawing groups like nitriles vs. bulky tert-butyl groups) using molecular docking or QSAR studies .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths in active conformers) with biological outcomes to identify critical pharmacophores .

Advanced: What strategies mitigate low regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., sulfonyl or carbonyl) to control halogenation or cross-coupling sites, as seen in 5-bromo-4-chloro-3-nitro-7-azaindole syntheses .
  • Protecting Groups : Temporarily block reactive positions (e.g., NH of pyrrole) with tert-butyldimethylsilyl (TBS) groups before introducing substituents .
  • Computational Guidance : DFT calculations predict electrophilic aromatic substitution preferences (e.g., C-5 vs. C-3 positions) based on frontier molecular orbitals .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure, as toxicity data are incomplete .
  • Waste Management : Quench reactive intermediates (e.g., nitro derivatives) with aqueous NaHSO₃ before disposal .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced: How to design analogs for improved target selectivity in kinase inhibition?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the nitrile group with carboxylic acids or amides to modulate hydrogen-bonding interactions with kinase ATP pockets .
  • Steric Tuning : Introduce bulkier substituents (e.g., 3,4-dimethoxyphenyl) to exploit hydrophobic regions in kinases like JAK2 or EGFR .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyimino) with ester linkers to enhance bioavailability, as validated in related pyrrolo-pyridine kinase inhibitors .

Advanced: How to address conflicting crystallographic and computational data on molecular conformation?

Methodological Answer:

  • Experimental Validation : Perform temperature-dependent NMR to assess dynamic conformations in solution vs. solid-state X-ray structures .
  • Torsional Analysis : Compare DFT-optimized geometries (e.g., dihedral angles of tert-butyl groups) with crystallographic data to identify steric or electronic constraints .
  • Synchrotron Studies : High-resolution X-ray diffraction (λ < 1 Å) resolves ambiguities in electron density maps for disordered substituents .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibitors : The pyrrolo[2,3-b]pyridine scaffold serves as a core structure in ATP-competitive inhibitors targeting oncogenic kinases (e.g., WO 2013/114113 A1) .
  • Antimicrobial Agents : Derivatives with electron-deficient substituents (e.g., nitro, halogens) exhibit activity against Mycobacterium tuberculosis .
  • Antiviral Research : Analogs functionalized with sulfonamide or carboxamide groups show promise in inhibiting viral polymerases .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Methodological Answer:

  • Process Optimization : Scale reaction steps (e.g., Suzuki coupling) using flow chemistry to improve mixing and heat transfer .
  • Purification Strategies : Employ column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to isolate polar byproducts .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

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